N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-N2-(o-tolyl)oxalamide
Description
Properties
IUPAC Name |
N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-(furan-2-yl)ethyl]-N'-(2-methylphenyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3O3/c1-17-7-2-5-10-20(17)26-24(29)23(28)25-15-21(22-11-6-14-30-22)27-13-12-18-8-3-4-9-19(18)16-27/h2-11,14,21H,12-13,15-16H2,1H3,(H,25,28)(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAIRARGITDKZJT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C(=O)NCC(C2=CC=CO2)N3CCC4=CC=CC=C4C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-N2-(o-tolyl)oxalamide involves multiple steps:
Formation of the Dihydroisoquinoline Moiety: : Starting from an isoquinoline derivative, a hydrogenation reaction introduces the dihydroisoquinoline structure under specific catalytic conditions.
Synthesis of the Furan Moiety: : Furan derivatives are typically synthesized through a series of cyclization reactions, employing reagents like furfural and various acids.
Linkage via Oxalamide Formation: : The final step involves the coupling of the previously synthesized fragments via an oxalamide linkage. This is typically done using oxalyl chloride in the presence of a base like triethylamine under an inert atmosphere.
Industrial Production Methods: Industrial production of this compound would scale up these laboratory methods while optimizing reaction conditions to enhance yield and purity. Continuous flow chemistry could be employed to ensure consistency and scalability.
Chemical Reactions Analysis
Oxidation: : The furan ring can undergo oxidative cleavage in the presence of strong oxidizing agents, leading to ring-opening products.
Reduction: : The dihydroisoquinoline moiety can be further reduced to tetrahydroisoquinoline under hydrogenation conditions.
Substitution: : Electrophilic aromatic substitution can occur on the tolyl ring, introducing various substituents depending on the reaction conditions.
Oxidizing Agents: : Potassium permanganate or chromium trioxide for furan ring oxidation.
Reducing Agents: : Catalytic hydrogenation using palladium on carbon for dihydroisoquinoline reduction.
Substituents: : Nitration, halogenation, and alkylation reagents can be used for modifying the tolyl ring.
Oxidation Products: : Open-chain dicarboxylic acids from the furan ring.
Reduction Products: : Tetrahydroisoquinoline derivatives.
Substitution Products: : Halogenated or nitrated tolyl derivatives.
Scientific Research Applications
Chemistry: N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-N2-(o-tolyl)oxalamide serves as a valuable intermediate in the synthesis of more complex organic molecules, particularly in the field of drug development.
Biology: In biological research, this compound can be used to study the interactions of dihydroisoquinoline and furan moieties with various biomolecules, aiding in the design of novel therapeutic agents.
Medicine: Potential pharmacological properties of this compound include neuroprotective effects, anti-inflammatory activities, and anticancer properties, attributed to its structural components.
Industry: In the industrial sector, this compound's derivatives may be used in the development of specialty chemicals, agrochemicals, and as additives in various manufacturing processes.
Mechanism of Action
Molecular Targets: The mechanism by which N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-N2-(o-tolyl)oxalamide exerts its effects involves interactions with multiple molecular targets:
Enzyme Inhibition: : It may act as an inhibitor of specific enzymes involved in inflammatory pathways.
Receptor Modulation: : The compound's structure suggests potential modulation of receptors, particularly those involved in neurotransmission and cancer cell proliferation.
Inflammatory Pathways: : By inhibiting key enzymes, it reduces the production of pro-inflammatory mediators.
Neurotransmission Pathways: : Interaction with neurotransmitter receptors can provide neuroprotective effects.
Cell Proliferation Pathways: : Inhibition of cell signaling pathways involved in cancer cell growth.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Aromatic Ring
N1-(2-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-N2-(p-tolyl)oxalamide (CAS 898433-26-6)
- Structural Difference : The p-tolyl group replaces the o-tolyl substituent.
- Impact : The para-substitution likely enhances steric accessibility and alters electronic properties compared to the ortho-substituted analog. Molecular weight remains identical (403.5 g/mol), but solubility and metabolic pathways may differ .
N1-(2-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)-N2-(p-tolyl)oxalamide (CAS 898452-71-6)
Oxalamide Derivatives with Heterocyclic Modifications
S336 (CAS 745047-53-4)
- Structure : N1-(2,4-dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide.
- Comparison: Replaces dihydroisoquinoline and furan with pyridine and methoxybenzyl groups.
GMC Series (GMC-1 to GMC-5)
Metabolic and Toxicological Profiles
- FAO/WHO Evaluation of Oxalamides: Structurally related oxalamides (e.g., FEMA 4233) exhibit low toxicity, with a NOEL (No Observed Effect Level) of 100 mg/kg/day. Metabolism involves hydrolysis of the oxalamide bond, yielding benign fragments .
- CYP Inhibition : Unlike S336 and S5456, which inhibit CYP3A4, the absence of pyridine or methoxy groups in the target compound may reduce such interactions .
Data Tables
Table 1: Structural and Physicochemical Comparisons
Research Implications
The target compound’s unique combination of dihydroisoquinoline and o-tolyl groups positions it as a candidate for CNS-targeted therapies, leveraging the dihydroisoquinoline’s historical role in neuroactive compounds . Comparative data suggest that thiophene or p-tolyl substitutions could optimize stability or activity.
Biological Activity
N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-N2-(o-tolyl)oxalamide is a complex organic compound that belongs to the class of oxalamides. Its unique structure, featuring a dihydroisoquinoline moiety, a furan ring, and an aromatic tolyl group, suggests potential biological activities that merit detailed exploration.
The molecular formula of the compound is , with a molecular weight of approximately 434.45 g/mol. The structural complexity allows for various interactions with biological targets, particularly due to the presence of multiple functional groups that facilitate hydrogen bonding and π-π stacking interactions.
| Property | Value |
|---|---|
| Molecular Formula | C23H22N4O5 |
| Molecular Weight | 434.45 g/mol |
| Functional Groups | Dihydroisoquinoline, Furan, Aromatic (Tolyl) |
| Chemical Class | Oxalamide |
Antimicrobial Properties
Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial activity. For instance, derivatives containing halogen substituents have shown inhibition against Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa. The Minimum Inhibitory Concentration (MIC) for effective compounds in this class was found to be around 10 µg/mL, with inhibition percentages reaching approximately 39% for P. aeruginosa at this concentration .
The mechanism of action for these compounds appears to involve disruption of bacterial growth and virulence factors. The presence of halogens enhances cellular penetration and may inhibit DNA gyrase activity, leading to chromosomal breakage in bacteria . Further research is needed to elucidate the specific pathways involved in their antibacterial effects.
Case Studies
Case Study 1: Antibacterial Evaluation
A study evaluating various oxalamide derivatives revealed that those with halogen substituents were particularly effective against P. aeruginosa. The study utilized concentrations ranging from 10 µg/mL to 75 µg/mL, demonstrating a direct relationship between concentration and antibacterial efficacy .
Case Study 2: Quorum Sensing Inhibition
In another investigation focused on quorum sensing in Pseudomonas aeruginosa, certain derivatives exhibited the ability to reduce biofilm formation and pyocyanin production, both indicators of virulence. Compounds were tested for their ability to interfere with signaling pathways critical for bacterial communication and pathogenicity.
Research Findings
- Synthesis and Characterization : The synthesis typically involves multi-step organic reactions which can be optimized for yield and purity. Characterization techniques such as NMR and IR spectroscopy are employed to confirm the structure.
- Pharmacological Potential : Preliminary findings suggest that this class of compounds could be explored further for their potential in treating infections caused by resistant bacterial strains due to their unique mechanisms of action.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
